
Methyl protogracillin
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描述
Methyl protogracillin is a furostanol saponin isolated from the rhizome of Dioscorea collettii var. hypoglauca, a plant used in traditional Chinese medicine for centuries. This compound has shown significant cytotoxicity against various human cancer cell lines, making it a promising candidate for anticancer research .
准备方法
Synthetic Routes and Reaction Conditions: Methyl protogracillin can be isolated from the roots of Dioscorea opposite Thunb. The isolation process involves several steps, including extraction, purification, and crystallization. The compound is typically extracted using solvents like methanol or ethanol, followed by purification through chromatography techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Dioscorea species. The process is optimized to maximize yield and purity, often involving enzymatic hydrolysis to obtain the desired compound efficiently .
化学反应分析
Types of Reactions: Methyl protogracillin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may exhibit different biological activities .
科学研究应用
Methyl protogracillin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its strong anticancer activity makes it a valuable compound for cancer research. It has been tested for cytotoxicity against 60 human cancer cell lines, showing particular selectivity against certain types of cancer, such as colon cancer and melanoma .
In addition to its anticancer properties, this compound is also studied for its potential use in other therapeutic areas, such as antifungal and immunoregulatory applications .
作用机制
The mechanism of action of methyl protogracillin involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may act through a novel mechanism .
相似化合物的比较
Methyl protogracillin is unique compared to other similar compounds due to its specific cytotoxicity patterns and potential novel mechanism of action. Similar compounds include protodioscin, protogracillin, and methyl protodioscin, which are also steroidal saponins isolated from Dioscorea species. These compounds share some structural similarities but differ in their biological activities and mechanisms of action .
List of Similar Compounds:- Protodioscin
- Protogracillin
- Methyl protodioscin
- Pseudoprogracillin
Conclusion
This compound is a promising compound with significant potential in anticancer research and other therapeutic areas. Its unique properties and mechanism of action make it a valuable subject for further scientific investigation.
常见问题
Basic Research Questions
Q. What analytical methods are recommended for structural elucidation and characterization of Methyl protogracillin?
- Methodological Answer: this compound's structural elucidation requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for resolving its stereochemistry and functional groups, as demonstrated in 2D NMR analyses . High-resolution mass spectrometry (UPLC/ESI-MS/MS) confirms molecular weight (C₅₂H₈₆O₂₃; MW = 1079.23) and fragmentation patterns, while GC-MS aids in identifying volatile derivatives. Purity validation (>98%) should employ HPLC with photodiode array detection, referencing standardized protocols for saponin analysis .
Q. How can researchers ensure the identity and purity of this compound during isolation from natural sources?
- Methodological Answer: Isolation protocols should include column chromatography (e.g., silica gel, RP-C18) followed by preparative HPLC. Identity is confirmed by comparing spectral data (NMR, MS) with literature or authenticated standards . Purity must be quantified using HPLC with a minimum threshold of 98%, and batch-to-batch consistency should be verified via melting point analysis and optical rotation measurements. Detailed chromatographic conditions (e.g., mobile phase, column type) must be reported to ensure reproducibility .
Q. What are the standard protocols for documenting physicochemical properties of this compound in publications?
- Methodological Answer: Follow IUPAC guidelines for compound naming and report molecular formula, CAS number (54522-53-1), and exact mass. Include melting point, solubility in solvents (e.g., DMSO, methanol), and UV-Vis absorption maxima. Spectral data (NMR, IR, MS) should be deposited in supplementary materials with annotated spectra . Journals like the Beilstein Journal of Organic Chemistry require concise presentation of key data in tables, avoiding redundancy with figures .
Advanced Research Questions
Q. How should researchers design experiments to investigate the bioactivity of this compound in preclinical models?
- Methodological Answer: Use dose-response assays (e.g., IC₅₀, EC₅₀) in cell lines relevant to its reported bioactivity (e.g., anti-inflammatory or anticancer models). For in vivo studies, select animal models with validated translational relevance, and adhere to NIH guidelines for ethical reporting . Include positive controls (e.g., cisplatin for cytotoxicity) and validate findings through orthogonal assays (e.g., Western blot for protein targets). Statistical power analysis must justify sample sizes, and raw data should be archived for independent review .
Q. What strategies can resolve contradictions in reported bioactivities of this compound across studies?
- Methodological Answer: Conduct comparative studies using standardized materials (e.g., same purity grade, batch) and identical assay conditions. Meta-analyses of published data should account for variables like cell line specificity, solvent effects (e.g., DMSO concentration), and endpoint measurements. Reproducibility can be enhanced by sharing protocols via platforms like Protocols.io and adhering to ARRIVE guidelines for preclinical reporting .
Q. What are the key challenges in synthesizing this compound derivatives, and how can they be addressed?
- Methodological Answer: Synthesis challenges include regioselective glycosylation and maintaining stereochemical integrity during derivatization. Use protective group strategies (e.g., acetyl for hydroxyl groups) and monitor reactions via TLC or LC-MS. Final compounds must be characterized using X-ray crystallography (if crystalline) or NOESY NMR to confirm 3D structure . Computational tools (e.g., molecular docking) can predict bioactive conformers to guide synthetic priorities .
Q. How can researchers develop hypotheses for the mechanism of action of this compound using omics approaches?
- Methodological Answer: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated vs. control cells. Pathway enrichment analysis (e.g., KEGG, GO) can highlight target pathways (e.g., apoptosis, NF-κB). Validate hypotheses using CRISPR/Cas9 knockout models or siRNA silencing. For pharmacological networks, employ tools like STRING or Cytoscape to map protein interactions .
Q. What methodologies are recommended for assessing the pharmacokinetic properties of this compound?
- Methodological Answer: Conduct ADME studies using LC-MS/MS to quantify plasma/tissue concentrations over time. In vitro assays (e.g., Caco-2 monolayers) predict intestinal absorption, while microsomal stability tests (human/animal liver microsomes) assess metabolic liability. For in vivo bioavailability, use cannulated rodent models with serial blood sampling. Report pharmacokinetic parameters (t₁/₂, Cₘₐₓ, AUC) using non-compartmental analysis in Phoenix WinNonlin .
Q. Data Analysis & Reporting
Q. How should researchers present contradictory spectral data for this compound in publications?
- Methodological Answer: Discrepancies in NMR/MS data should be discussed with potential explanations (e.g., solvent effects, tautomerism). Provide raw spectral files in supplementary materials and compare with published spectra from authoritative databases (e.g., Reaxys). If ambiguity persists, note limitations and suggest validation via independent synthetic routes or X-ray analysis .
Q. What statistical frameworks are appropriate for analyzing dose-dependent bioactivity data?
- Methodological Answer:
Use nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and apply corrections for multiple comparisons (e.g., Bonferroni). For omics datasets, employ false discovery rate (FDR) control and principal component analysis (PCA) to minimize Type I errors .
属性
IUPAC Name |
2-[5-hydroxy-6-(hydroxymethyl)-2-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O23/c1-21(20-67-46-41(63)39(61)35(57)30(17-53)70-46)9-14-52(66-6)22(2)33-29(75-52)16-28-26-8-7-24-15-25(10-12-50(24,4)27(26)11-13-51(28,33)5)69-49-45(74-47-42(64)38(60)34(56)23(3)68-47)44(37(59)32(19-55)72-49)73-48-43(65)40(62)36(58)31(18-54)71-48/h7,21-23,25-49,53-65H,8-20H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSNTJHBTWBJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O23 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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